molecular formula C17H22N2O5S B2915878 N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448128-91-3

N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2915878
CAS No.: 1448128-91-3
M. Wt: 366.43
InChI Key: WKGWSKGITFRTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(3-(Furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfonamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group and a 3-methyl group. The sulfamoyl moiety is further functionalized with a 3-(furan-3-yl)-3-hydroxypropyl chain, while the phenyl ring is linked to a propionamide group.

Key structural features:

  • Sulfamoyl group: Facilitates hydrogen bonding and interactions with biological targets.
  • 3-hydroxypropyl chain: Enhances hydrophilicity and solubility compared to purely aliphatic chains.
  • 3-methylphenyl group: Contributes to steric effects and modulates electronic properties.

Properties

IUPAC Name

N-[4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-3-17(21)19-14-4-5-16(12(2)10-14)25(22,23)18-8-6-15(20)13-7-9-24-11-13/h4-5,7,9-11,15,18,20H,3,6,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWSKGITFRTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(4-(N-(3-Hydroxy-4-methylphenyl)sulfamoyl)phenyl)propionamide (CAS 1935806-12-4)
  • Structure : Differs in the sulfamoyl substituent, which is a 3-hydroxy-4-methylphenyl group instead of the furan-containing chain.
  • The 3-hydroxy group may enhance solubility via hydrogen bonding, similar to the hydroxypropyl chain in the target compound. Molecular weight: 334.39 vs. ~435–440 (estimated for the target compound) .
b) N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)
  • Structure : Features a piperidine ring substituted with a fluoropyrimidinyl group.
  • Higher molecular weight (435.5) due to the piperidine-pyrimidine substituent, which may affect pharmacokinetics (e.g., absorption) .
c) Sulphamethoxazole Derivatives (Compounds 6a, 7, 8)
  • Structure : Contain sulfamoyl-linked phenyl rings with thioureido, sulfamoylphenyl, and pyrrolyl groups.
  • Comparison: Compound 7 includes a 4-sulfamoylphenyl group, enhancing hydrophilicity but lacking the hydroxypropyl chain.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Target Compound C20H23N3O5S (estimated) ~435–440 Furan-3-yl, 3-hydroxypropyl, 3-methylphenyl ~1.8–2.2
CAS 1935806-12-4 C16H18N2O4S 334.39 3-Hydroxy-4-methylphenyl ~1.5–1.9
CAS 2034615-26-2 C20H26FN5O3S 435.5 Fluoropyrimidinyl-piperidine ~2.5–3.0
Sulphamethoxazole Derivative 7 C19H21N5O5S2 487.53 4-Sulfamoylphenyl, isoxazolyl ~1.2–1.6

Key Observations :

  • The target compound’s furan and hydroxypropyl groups likely reduce hydrophobicity compared to fluoropyrimidine or piperidine-containing analogues.
  • Lower logP values correlate with improved aqueous solubility, critical for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.